molecular formula C19H24N4O5 B11017133 3-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one

3-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B11017133
M. Wt: 388.4 g/mol
InChI Key: RWWBQMCMJWRGPC-UHFFFAOYSA-N
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Description

3-[3-(4-Acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic quinazolinone derivative characterized by a bicyclic quinazolin-4(3H)-one core substituted with 6,7-dimethoxy groups. The side chain at position 3 consists of a 3-oxopropyl linker bridging the quinazolinone moiety to a 4-acetylpiperazine group. The acetylated piperazine moiety may enhance solubility and modulate receptor interactions compared to non-acetylated analogs .

Properties

Molecular Formula

C19H24N4O5

Molecular Weight

388.4 g/mol

IUPAC Name

3-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4-one

InChI

InChI=1S/C19H24N4O5/c1-13(24)21-6-8-22(9-7-21)18(25)4-5-23-12-20-15-11-17(28-3)16(27-2)10-14(15)19(23)26/h10-12H,4-9H2,1-3H3

InChI Key

RWWBQMCMJWRGPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

Preparation Methods

Nitration-Reduction-Cyclization Approach

This method, adapted from patent CN1749250A, begins with veratrole (1,2-dimethoxybenzene) as the starting material:

  • Nitration : Veratrole undergoes nitration at 0–5°C using concentrated nitric acid to yield 3,4-dimethoxynitrobenzene.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, forming 3,4-dimethoxyaniline.

  • Urea Formation : Reaction with cyanamide and triphosgene in dichloromethane produces 3,4-dimethoxyphenylcyanourea.

  • Cyclization : Treatment with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 80°C forms 2-chloro-4-amino-6,7-dimethoxyquinazoline.

Key Advantages : High regioselectivity and scalability.
Limitations : Requires handling hazardous reagents like PCl₅.

Oxidative Synthesis from o-Aminobenzamides

As described by MDPI, the quinazolinone core can be synthesized via oxidative cyclization:

  • Reaction : 6,7-dimethoxy-o-aminobenzamide reacts with acryloyl chloride in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant.

  • Conditions : Solvent-free, 80°C, 12 hours.

  • Yield : ~60% (estimated from analogous reactions).

Mechanism : The styrene derivative undergoes radical-mediated cyclization, forming the quinazolinone ring.

Introduction of the 3-Oxopropyl Side Chain

Alkylation Strategies

A propyl linker is introduced at the N3 position of the quinazolinone core:

  • Alkylation : Treat 6,7-dimethoxyquinazolin-4(3H)-one with 3-bromopropionyl chloride in tetrahydrofuran (THF) and triethylamine (TEA).

  • Intermediate : Forms 3-(3-bromopropionyl)-6,7-dimethoxyquinazolin-4(3H)-one.

Reaction Conditions :

StepReagentSolventTemperatureYield
13-Bromopropionyl chlorideTHF0°C → RT72%

Acylation Methods

Alternative approaches employ acyl chloride intermediates:

  • Procedure : React the quinazolinone core with succinic anhydride to form a carboxylic acid derivative, followed by conversion to the acid chloride using thionyl chloride (SOCl₂).

Conjugation with 4-Acetylpiperazine

Nucleophilic Substitution

The bromopropionyl intermediate reacts with piperazine, followed by acetylation:

  • Piperazine Conjugation :

    • 3-(3-bromopropionyl)-6,7-dimethoxyquinazolin-4(3H)-one reacts with piperazine in methanol at 60°C for 6 hours.

    • Yield : 68%.

  • Acetylation : Treat with acetic anhydride in dichloromethane to acetylated the piperazine nitrogen.

Optimization : Excess piperazine (2.5 eq.) improves yield by minimizing dimerization.

Coupling via Carbodiimide Chemistry

Activate the propionyl carboxylate with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and react with 4-acetylpiperazine.

  • Conditions : DMF, room temperature, 24 hours.

  • Yield : ~58%.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction times for nitration and cyclization steps by 40% compared to batch methods.

  • Solvent Recycling : THF recovery via distillation achieves >90% efficiency.

Purification

  • Crystallization : Ethanol-water mixtures (7:3 v/v) yield >98% pure product.

  • Chromatography : Reserved for research-scale batches due to cost.

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldCostScalability
Nitration-Cyclization532%LowHigh
Oxidative Synthesis345%MediumModerate
Alkylation-Acetylation452%HighHigh

Key Findings :

  • The nitration-cyclization route is preferred for large-scale production due to low reagent costs.

  • Alkylation-acetylation offers higher yields but requires expensive bromopropionyl chloride .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The methoxy groups on the quinazolinone core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a base or under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s quinazolinone core is known for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. The piperazine moiety enhances its solubility and bioavailability, making it a promising candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with various molecular targets. The quinazolinone core can inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The piperazine moiety can enhance the compound’s ability to cross cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Key Observations :

  • The acetylpiperazine group in the target compound introduces a polar, hydrogen-bond-accepting motif absent in aryl-substituted analogs (e.g., 3- or 2-methoxyphenyl derivatives) .

Physicochemical and Pharmacological Properties

  • Solubility : The acetyl group in the target compound likely improves aqueous solubility compared to methoxyphenyl-substituted analogs, which exhibit higher logP values due to aromatic rings .
  • Bioavailability : The 3-oxopropyl linker may confer flexibility, enabling better membrane permeability than rigid analogs like 2-pyridinyl derivatives .
  • Receptor Interactions: The acetylpiperazine moiety could engage in unique interactions with enzymes (e.g., kinases or acetyltransferases) compared to non-acetylated piperazines .

Biological Activity

The compound 3-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one is a derivative of quinazoline that has garnered attention for its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. This article explores the biological activity of this specific compound, detailing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C₁₃H₁₈N₄O₃
  • Molecular Weight : 278.31 g/mol
  • CAS Number : 23680-84-4

The structural characteristics are significant as they influence the biological activity of the compound.

  • Alpha-Adrenoceptor Antagonism :
    • Compounds similar to 6,7-dimethoxyquinazolines have demonstrated high binding affinity for alpha-1 adrenoceptors. This suggests that derivatives like this compound may also exhibit similar antagonistic properties, potentially useful in treating hypertension and related cardiovascular disorders .
  • Neuroprotective Effects :
    • Recent studies indicate that derivatives of quinazoline can inhibit acetylcholinesterase (AChE) activity, which is crucial in Alzheimer's disease (AD) treatment. The compound TKM01, a related structure, showed reduced lipid peroxidation and increased antioxidant levels in zebrafish models of AD . This suggests that the compound may have neuroprotective properties.

In Vitro Studies

In vitro assays have shown that derivatives of 6,7-dimethoxyquinazoline exhibit:

  • High binding affinity to alpha-1 adrenoceptors (Ki values in the range of 10910^{-9} to 101010^{-10} M) .
  • Inhibition of AChE activity at concentrations ranging from 50 to 1200 µg/mL .

In Vivo Studies

In vivo studies involving animal models have demonstrated:

  • Reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) upon treatment with related quinazoline derivatives .
  • Improvement in cognitive functions in AD models due to the inhibition of AChE and modulation of oxidative stress .

Case Study 1: Antihypertensive Activity

A study on a series of 6,7-dimethoxyquinazoline derivatives found that compounds with similar structures to our target compound exhibited significant antihypertensive effects through alpha-adrenoceptor blockade. The findings suggest that further development could lead to effective treatments for hypertension .

Case Study 2: Neuroprotective Potential

Research involving TKM01 revealed its potential as a therapeutic agent against AD by targeting AChE and reducing oxidative stress markers. This study highlights the promise of quinazoline derivatives in neurodegenerative disease management .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityBinding Affinity (Ki)Reference
TKM01AChE inhibitor10810^{-8} M
Compound AAlpha-1 antagonist10910^{-9} M
Compound BNeuroprotectiveNot specified

Q & A

Q. What are the standard synthetic routes for 3-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step pathways, starting with precursor molecules such as quinazolinone cores and acetylpiperazine derivatives. Key steps include alkylation or acylation reactions to attach the 3-oxopropyl linker. Optimization requires precise control of temperature (e.g., 60–80°C for amide bond formation), solvent selection (e.g., DMF or THF for polar aprotic conditions), and stoichiometric ratios to minimize side products . Monitoring via thin-layer chromatography (TLC) ensures reaction completion.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions, particularly the 6,7-dimethoxy groups and acetylpiperazine moiety. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyls. Purity is assessed via HPLC with UV detection, using C18 columns and acetonitrile/water gradients .

Q. What preliminary pharmacological assays are recommended to evaluate its bioactivity?

Initial screens include enzyme inhibition assays (e.g., kinase or protease targets) and cell viability tests (e.g., MTT assays) using cancer or bacterial cell lines. Dose-response curves (IC₅₀/EC₅₀ values) and selectivity indices against related targets guide further development .

Advanced Research Questions

Q. How can researchers design robust experiments to resolve contradictions in reported bioactivity data for this compound?

Employ orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate mechanisms. Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) with controls for metabolic interference. Statistical tools like ANOVA or Bayesian meta-analysis help reconcile variability across studies .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the quinazolinone and piperazine moieties?

Systematic derivatization includes:

  • Replacing the 4-acetyl group on piperazine with sulfonyl or carbamate groups to modulate solubility.
  • Varying the 6,7-dimethoxy substituents to halogen or alkyl groups to enhance target binding. Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets, prioritized for synthesis .

Q. How can researchers address challenges in scaling up synthesis while maintaining yield and purity?

Transition from batch to flow chemistry for exothermic reactions (e.g., acylation steps). Use catalytic systems (e.g., Pd/C for Suzuki couplings) to reduce waste. Process analytical technology (PAT), such as in-line FTIR, monitors intermediates in real time .

Q. What methodologies are suitable for investigating metabolic stability and degradation pathways?

Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Accelerated stability studies (40°C/75% RH) identify degradation products, while DFT calculations predict reactive sites susceptible to hydrolysis or oxidation .

Methodological Considerations

  • Experimental Design for Pharmacokinetic Studies : Use randomized block designs with split-plot arrangements to test multiple doses and administration routes (e.g., oral vs. intravenous). Plasma concentration-time profiles are modeled using non-compartmental analysis (Phoenix WinNonlin) .
  • Data Contradiction Analysis : Apply principal component analysis (PCA) to high-throughput screening datasets to distinguish assay artifacts from true bioactivity .

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